![molecular formula C28H22ClFN4O2S3 B2495343 N-[(2-chlorophenyl)methyl]-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide CAS No. 422305-99-5](/img/structure/B2495343.png)
N-[(2-chlorophenyl)methyl]-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest is a complex molecule featuring a thiazolo[4,5-d]pyrimidinyl sulfanyl acetamide core, indicating potential for biological activity given the presence of multiple heterocyclic components known for diverse pharmacological properties.
Synthesis Analysis
Research on similar compounds typically involves multi-step synthesis routes starting from basic heterocyclic scaffolds. The synthesis process involves key steps such as esterification, amidation, and sulfanylation, often requiring specific reagents and conditions for each transformation (S. Z. Siddiqui et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a folded conformation around the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation. This structural feature is critical for the biological activity of the molecule (S. Subasri et al., 2016).
Chemical Reactions and Properties
These compounds participate in reactions typical of their functional groups, such as nucleophilic substitution at the sulfanyl group or electrophilic attack at the acetamide moiety. Their reactivity is influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings, affecting their chemical behavior and potential biological activity.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, can be inferred from similar molecules. These properties are significantly influenced by the molecular structure, particularly the presence and position of substituents which affect intermolecular interactions and, consequently, the compound's physical state and solubility (S. Subasri et al., 2016).
Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Heterocyclic Compounds
Heterocyclic compounds, including thiazolopyrimidine derivatives, have been designed and synthesized for exploring their antinociceptive and anti-inflammatory properties. These compounds have been evaluated using techniques such as the tail-flick technique and carrageenan-induced paw edema test to assess their efficacy in pain relief and inflammation reduction. The synthesis involves the reaction of specific phenyl derivatives with aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid, indicating a broad interest in modifying molecular structures to enhance biological activities without focusing on drug dosage or side effects (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antitumor and Antibacterial Agents
Research into 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines has shown potential for these compounds as inhibitors of thymidylate synthase, with implications for antitumor and antibacterial applications. The synthesis of these compounds involves an oxidative addition reaction using iodine, demonstrating their role as nonclassical antifolate inhibitors of thymidylate synthase. This area of study is crucial for developing new treatments for cancer and bacterial infections, focusing on molecular interactions and potency without delving into drug usage specifics or adverse effects (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Material Science Applications
In material science, the synthesis of transparent aromatic polyimides from thiophenyl-substituted benzidines highlights the application of such chemical compounds in creating materials with high refractive indices and small birefringence. This research demonstrates the compounds' utility in developing optoelectronic devices, emphasizing the synthesis process and the materials' thermomechanical stabilities, without touching on drug-related aspects (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
The study of bioactive benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions showcases the diverse applications of complex chemical compounds. This includes their potential use in dye-sensitized solar cells (DSSCs) and the evaluation of their non-linear optical (NLO) activities. The research combines spectroscopic studies, molecular docking, and photochemical modeling to explore the compounds' efficiency as photosensitizers, focusing on their electronic properties and interactions with biological targets without discussing drug dosages or side effects (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc.
Zukünftige Richtungen
This would involve potential applications of the compound, areas of research that could be explored, etc.
Please consult with a professional chemist or a relevant expert for detailed and accurate information.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClFN4O2S3/c1-16-7-10-19(11-8-16)33-26(36)24-25(34(28(37)39-24)22-13-17(2)9-12-21(22)30)32-27(33)38-15-23(35)31-14-18-5-3-4-6-20(18)29/h3-13H,14-15H2,1-2H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYAPZRBUNNVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NCC4=CC=CC=C4Cl)N(C(=S)S3)C5=C(C=CC(=C5)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClFN4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

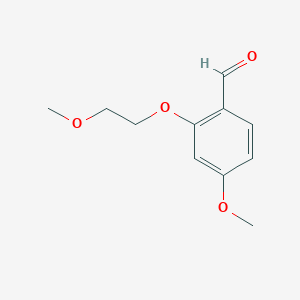
![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2495261.png)
![1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B2495264.png)
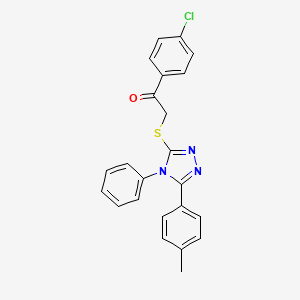
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)
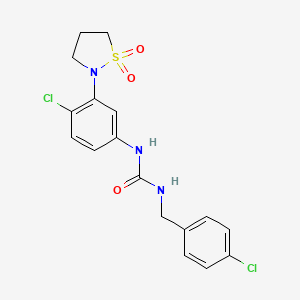
![2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2495269.png)
![2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2495273.png)
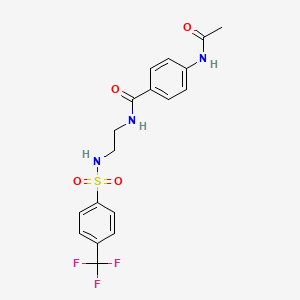
![3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2495277.png)
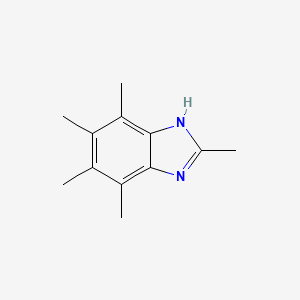
![N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2495281.png)
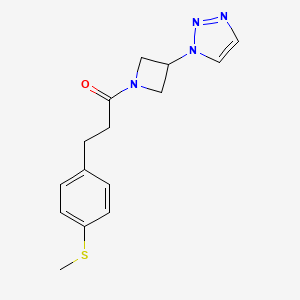
![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2495283.png)